![molecular formula C7H5ClN2O2 B3265664 6-chloro-1H-benzimidazole-4,7-diol CAS No. 408314-49-8](/img/structure/B3265664.png)
6-chloro-1H-benzimidazole-4,7-diol
Overview
Description
6-Chloro-1H-benzimidazole-4,7-diol is a nitrogenous heterocyclic compound with a benzimidazole scaffold. It consists of a benzene ring fused with a five-membered imidazole ring. Benzimidazole derivatives, including this compound, have garnered significant interest among medicinal chemists due to their association with various biological activities. These molecules are often considered a “privileged structure” in heterocyclic chemistry because of their diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of 6-chloro-1H-benzimidazole-4,7-diol consists of a benzene ring fused with an imidazole ring. The chlorine atom at position 6 imparts specific properties to the compound. To visualize the structure, refer to the chemical formula: C₇H₄ClN₂O₂ .
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior depend on its functional groups and substituents. Researchers have investigated its reactions with various reagents, exploring its potential as a precursor for more complex derivatives. These reactions may involve nucleophilic substitutions, cyclizations, or modifications of the benzimidazole core. Specific examples and reaction mechanisms can be found in relevant literature .
Mechanism of Action
The precise mechanism of action for 6-chloro-1H-benzimidazole-4,7-diol may vary based on its specific pharmacological activity. Benzimidazole derivatives exhibit a broad spectrum of properties, ranging from antibacterial effects to potential therapeutic applications against severe diseases. Understanding the compound’s interactions with biological targets, such as enzymes or receptors, requires further investigation. Researchers often explore binding studies, molecular docking, and in vitro assays to elucidate mechanisms .
properties
IUPAC Name |
6-chloro-1H-benzimidazole-4,7-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-1-4(11)5-6(7(3)12)10-2-9-5/h1-2,11-12H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHGTNUEJJZPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)O)NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21819727 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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